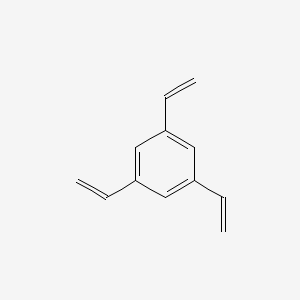

1,3,5-Trivinylbenzol

Description

Historical Context of Multivinylarene Chemistry and its Evolution

The study of multivinylarene chemistry, which includes compounds like divinylbenzene (B73037) (DVB) and trivinylbenzenes, has a history rooted in the development of polymer science. Early research in the mid-20th century focused on the use of these compounds primarily as cross-linking agents in the synthesis of polystyrene and ion-exchange resins. For instance, studies in the 1950s and 1960s explored the sulfonation of polystyrene cross-linked with divinylbenzene isomers and trivinylbenzenes to understand the resulting polymer network structures and properties acs.orgdss.go.thacs.org. This foundational work established multivinylarenes as critical components for creating three-dimensional polymer networks, which impart enhanced mechanical strength, thermal stability, and solvent resistance compared to their linear polymer counterparts. Over time, the understanding of multivinylarene polymerization mechanisms and the structure-property relationships in cross-linked polymers has evolved, leading to more sophisticated applications beyond simple cross-linking.

Significance of 1,3,5-Trivinylbenzol as a Trifunctional Monomer in Polymer Science and Materials Engineering

The defining characteristic of this compound is its trifunctional nature, stemming from the three reactive vinyl groups symmetrically positioned on the benzene (B151609) ring. This trifunctionality is paramount in polymer science and materials engineering, enabling the formation of highly branched and cross-linked polymer architectures. When subjected to polymerization conditions, each vinyl group can participate in chain growth, leading to the creation of dense, three-dimensional networks.

This capability is particularly exploited in several key areas:

Cross-linking Agent: 1,3,5-TVB serves as an effective cross-linking agent in various polymerization processes, including free-radical polymerization, to create thermosetting polymers or gels with enhanced rigidity and thermal stability acs.orggoogle.com.

Inverse Vulcanization: A significant area of recent research involves the use of 1,3,5-TVB in "inverse vulcanization" with elemental sulfur. This process yields sulfur-rich polymers (SRPs) with unique properties, such as high glass transition temperatures (Tg) and moduli, along with desirable infrared (IR) optical properties researchgate.netresearchgate.netacs.orgresearchgate.netdntb.gov.ua. The trifunctional nature of 1,3,5-TVB is crucial for forming the robust network structure required to incorporate high sulfur content while maintaining material integrity.

Specialty Monomer: Beyond cross-linking, 1,3,5-TVB can act as a monomer to build complex polymer structures. Its incorporation into silicone polymers via hydrosilylation reactions, for example, leads to materials with tailored properties for specific applications google.com. It has also been investigated for use in fuel cell membranes and as a component in various polymer formulations ecfr.govepo.orgepo.org.

The ability to form dense, three-dimensional networks with 1,3,5-TVB allows for the fine-tuning of material properties, making it an indispensable monomer for developing advanced materials with tailored mechanical, thermal, and optical characteristics.

Overview of Core Research Directions and Unexplored Frontiers in this compound Chemistry

Current research on this compound is primarily focused on leveraging its trifunctional nature to create novel materials with enhanced performance. Key research directions include:

Sulfur-Rich Polymers for Optical and Energy Applications: A major thrust involves the development of sulfur-rich polymers via inverse vulcanization with 1,3,5-TVB. These materials are being explored for their potential in infrared optics, thermal imaging, and as components in energy storage devices, such as batteries researchgate.netresearchgate.netacs.orgresearchgate.netdntb.gov.ua. The balance between high sulfur content, thermal stability, and IR transparency is a critical area of investigation.

Functionalized Polymers and Composites: Research is ongoing into incorporating 1,3,5-TVB into functional polymers and composites. This includes immobilizing it onto polymer beads for sensing applications or synthesizing silicon-containing polymers with unique properties google.comum.edu.mtacs.org.

Novel Polymer Architectures: The trifunctional nature of 1,3,5-TVB offers opportunities to design complex polymer architectures, such as hyperbranched polymers or highly cross-linked networks with controlled porosity, for applications in catalysis, separation science, and advanced coatings.

Unexplored frontiers for this compound chemistry lie in developing more efficient and selective polymerization techniques, exploring its use in advanced composite materials, and investigating its potential in stimuli-responsive polymers or smart materials. Further research into its role in creating polymers with precise control over network topology and functionality could unlock new applications in fields such as advanced electronics, biomedical engineering, and high-performance structural materials.

Data Tables

Table 1: Properties of Sulfur-Rich Copolymers Synthesized with this compound via Inverse Vulcanization

This table summarizes key performance metrics for sulfur-rich polymers (SRPs) prepared using this compound (1,3,5-TVB) as a cross-linking agent in inverse vulcanization processes, highlighting the material's enhanced thermal and mechanical characteristics.

| Monomer Composition (wt%) | Sulfur Content (wt%) | Modulus (GPa) | Glass Transition Temperature (Tg) (°C) | Reference |

| 1,3,5-TVB (20%) + Sulfur (80%) | 80 | ~2.0 | 92.6 | researchgate.netresearchgate.netacs.orgresearchgate.netdntb.gov.ua |

Note: The specific weight percentages of TVB and sulfur can vary, but the table illustrates typical values reported in studies utilizing 1,3,5-TVB for inverse vulcanization, demonstrating the significant improvement in thermomechanical properties.

Compound Name Table:

| Common Name | IUPAC Name |

| This compound | 1,3,5-Tris(ethenyl)benzene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(ethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-9H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYENRPHLJLKTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)C=C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436851 | |

| Record name | 1,3,5-trivinylbenzol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3048-52-0 | |

| Record name | 1,3,5-Triethenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-trivinylbenzol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-TRIETHENYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ64QE66P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3,5 Trivinylbenzol and Advanced Precursors

Catalytic Dehydration Pathways from 1,3,5-Triacetylbenzene (B188989) Derivatives

A significant route for the synthesis of 1,3,5-trivinylbenzene involves the catalytic dehydration of 1,3,5-tri(1-hydroxyethyl)benzene, which is itself derived from 1,3,5-triacetylbenzene. This method offers a direct pathway to the desired trivinyl compound.

The synthesis of 1,3,5-trivinylbenzene can be achieved through a one-step process by reacting 1,3,5-triacetylbenzene with specific alcohols. google.com The alcohols suitable for this process include ethanol (B145695) and secondary alkanols containing up to eight carbon atoms, with isopropanol (B130326) and ethanol being the preferred options. google.com Optimal yields and product purity are reportedly achieved using isopropanol. google.com To ensure the highest possible yield, a minimum of three equivalents of the alcohol per equivalent of 1,3,5-triacetylbenzene is necessary. google.com Molar ratios of alcohol to 1,3,5-triacetylbenzene as high as nine to one have been effectively used. google.com

The reaction is conducted at temperatures ranging from 220 to 350°C, with a more preferred range of 225 to 300°C. google.com While the reaction can be carried out at or slightly above atmospheric pressure, superior results are obtained at sub-atmospheric pressures, specifically around 30 to 60 mm of mercury. google.com

A critical aspect of this process is that both the alcohol and the 1,3,5-triacetylbenzene must be in the vapor phase when they are introduced into the reaction chamber. google.com This is typically accomplished by passing the gaseous alcohol or an inert carrier gas like helium, nitrogen, or steam over molten 1,3,5-triacetylbenzene. google.com

Table 1: Reaction Parameters for Catalytic Dehydration

| Parameter | Value |

| Starting Material | 1,3,5-Triacetylbenzene |

| Reagents | Ethanol, Secondary Alkanols (up to 8 carbons) |

| Preferred Reagent | Isopropanol |

| Temperature Range | 220-350°C |

| Preferred Temperature | 225-300°C |

| Pressure | < 1 atm (30-60 mm Hg preferred) |

| Reactant State | Vapor Phase |

The catalytic dehydration process relies on the use of alumina (B75360) (Al₂O₃) as a catalyst. google.com The surface area of the alumina catalyst plays a crucial role in the reaction's success. It is required that the alumina has a surface area of at least 10 square meters per gram, with a preference for a surface area of at least 100 square meters per gram for better results. google.com Interestingly, other similar oxide catalysts like silica (B1680970) have been found to be ineffective for this particular process, as is alumina with a surface area below the 10 m²/g threshold. google.com

The reaction is typically carried out by passing the vaporized reactants through a reactor, such as a tube, packed with the alumina catalyst. google.com While the precise reaction mechanism is not fully detailed in the provided sources, the process involves the dehydration of the intermediate 1,3,5-tri(1-hydroxyethyl)benzene, formed in situ from the reduction of 1,3,5-triacetylbenzene by the secondary alcohol, to yield 1,3,5-trivinylbenzene. The alcohol is oxidized to a ketone in the process. The alumina surface provides the active sites for the dehydration steps. The efficiency of alumina as a catalyst in dehydration reactions is well-documented and is attributed to its Lewis acidic sites. d-nb.infoscielo.org.mxresearchgate.net

Optimization of the reaction conditions is key to maximizing the yield and purity of 1,3,5-trivinylbenzene. A specific example illustrates the process: a mixture of isopropanol and 1,3,5-triacetylbenzene is fed into a reactor containing an alumina catalyst with a high surface area. google.com In this instance, with specific flow rates and a reaction time of 5.7 hours, a 74.8% theoretical yield of 1,3,5-trivinylbenzene was achieved. google.com

Further optimization can be guided by principles of autonomous process optimization, which involves the systematic exploration of parameters like catalyst loading, temperature, and reactant ratios. chemrxiv.org For instance, Bayesian optimization algorithms can be employed to efficiently navigate the parameter space and identify conditions that lead to superior yields and selectivity. chemrxiv.org While not applied directly to this specific synthesis in the cited literature, such data-driven approaches hold potential for further enhancing the production of 1,3,5-trivinylbenzene.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon bonds, including the aryl-vinyl linkages present in 1,3,5-trivinylbenzene and its derivatives.

The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, involving the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is a primary method for creating substituted alkenes and can be applied to the synthesis of molecules containing aryl-vinyl structures. wikipedia.orgnih.gov The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Various palladium sources can be utilized, including Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄, with the choice of catalyst and ligands often influencing the reaction's efficiency and selectivity. organic-chemistry.orgmdpi.com

The general applicability of the Mizoroki-Heck reaction makes it a suitable strategy for the synthesis of 1,3,5-trivinylbenzene, for example, by coupling a 1,3,5-trihalobenzene with a suitable vinylating agent.

The Mizoroki-Heck reaction has demonstrated significant utility in the synthesis of complex molecular architectures, such as porphyrin oligomers and arrays. acs.orgnih.gov These structures are of interest for their potential applications in areas like artificial photosynthesis and functional materials. acs.orgrsc.org

In this context, 1,3,5-trivinylbenzene can serve as a key building block. For instance, a porphyrin trimer was successfully synthesized by coupling 1,3,5-trivinylbenzene with three equivalents of a β-bromoporphyrin. acs.orgnih.gov This reaction highlights the ability of the Mizoroki-Heck coupling to connect multiple porphyrin units to a central core, thereby constructing well-defined, multi-porphyrin arrays. acs.orgnih.gov The electronic interaction between the porphyrin units in such arrays can be studied and modulated based on the structure of the bridging linker. acs.orgnih.gov

Table 2: Mizoroki-Heck Coupling for Porphyrin Array Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,3,5-Trivinylbenzene | 3 equivalents of β-bromoporphyrin | Porphyrin Trimer Array | acs.org, nih.gov |

Mizoroki-Heck Coupling for Formation of Aryl-Vinyl Linkages

Application in Precursor Synthesis for Curved π-Systems (e.g., Nanographenes)

The C₃-symmetric structure of 1,3,5-trivinylbenzene renders it a valuable building block in the synthesis of complex, non-planar π-conjugated systems, such as nanographenes. A notable application is in the construction of highly curved and chiral nanographenes through palladium-catalyzed cross-coupling reactions.

Table 1: Heck Reaction for Nanographene Precursor Synthesis

| Reactant 1 | Reactant 2 | Coupling Reaction | Catalyst | Product | Yield |

| Iodocorannulene | 1,3,5-Trivinylbenzene | Heck Reaction | Palladium-based | Nanographene Precursor 1 | 63% chinesechemsoc.orgntu.edu.sg |

Related Coupling Approaches for Functionalized Derivatives (e.g., Sonogashira-Hagihara for Ethynyl (B1212043) Precursors)

The Sonogashira-Hagihara cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl halides, typically catalyzed by palladium and a copper co-catalyst. rsc.org This methodology is extensively applied to 1,3,5-triethynylbenzene (B1295396) (TEB), the alkyne analogue of 1,3,5-trivinylbenzene, to create a wide array of functionalized derivatives and conjugated microporous polymers (CMPs). rsc.orgresearchgate.net

The synthesis of these materials often involves the reaction of TEB with various iodo- or bromoarylenes. rsc.orgresearchgate.net For instance, conjugated microporous poly(aryleneethynylene) networks have been synthesized by reacting TEB with iodoarylenes. researchgate.net A significant advancement in this area is the development of copper-free Sonogashira coupling protocols. rsc.orgresearchgate.net These modified procedures can prevent the formation of side-products often associated with copper catalysis and allow for the synthesis of CMPs with rigorously controlled structures and high Brunauer-Emmett-Teller (BET) surface areas, reaching up to 2552 m²/g. researchgate.net The reactions can be performed with very low palladium catalyst loadings. researchgate.net

These ethynyl-based frameworks are also amenable to post-synthetic modification. For example, TEB-based microporous conjugated polymers have been functionalized with N-acetylcysteine (NAC) moieties via a thiol-yne click reaction for applications in separating uranium from radioactive effluents. researchgate.net

Table 2: Sonogashira-Hagihara Coupling of 1,3,5-Triethynylbenzene

| Alkyne | Aryl Halide | Catalyst System | Key Feature | Product Type |

| 1,3,5-Triethynylbenzene | Iodoarylenes | [Pd(PPh₃)₄] | Copper-free, low catalyst loading researchgate.net | Conjugated Microporous Polymer (CMP) researchgate.net |

| 1,3,5-Triethynylbenzene | Bromo-intermediates | [Pd(PPh₃)₄]/CuI | Standard Sonogashira-Hagihara rsc.org | Star-shaped molecules rsc.org |

| 1,3,5-Triethynylbenzene | 1,4-Diiodotetrafluorobenzene | Palladium-based | Not specified | Monolithic microporous organic polymer sponge researchgate.net |

Novel Synthetic Routes for Functionalized 1,3,5-Trivinylbenzol Derivatives

Strategies for Regioselective Functionalization

The atomically precise functionalization of aromatic scaffolds is crucial for tuning molecular properties. nih.govntu.edu.sg While direct regioselective functionalization of the 1,3,5-trivinylbenzene core presents challenges, several strategies can be employed to achieve controlled derivatization. Regioselectivity in such systems is often dictated by a careful choice of catalysts, ligands, and directing groups. ethz.chrsc.org

One approach involves the use of directing groups that can guide a reagent to a specific position on the aromatic ring. rsc.org For example, directed ortho-magnesiation using a reagent like sBu₂Mg can achieve selective functionalization of arenes bearing directing groups such as oxazolines or amides. rsc.org Although not demonstrated directly on 1,3,5-trivinylbenzene, this principle could be applied by first installing a suitable directing group onto the benzene (B151609) ring.

Catalyst control is another powerful method for influencing regioselectivity. ethz.ch In reactions involving the peripheral vinyl groups, the choice of transition metal catalyst and associated ligands can determine the outcome of additions or coupling reactions. ethz.ch Furthermore, recent developments have shown that mechanochemical methods, such as the Scholl reaction, can induce regioselective halogenation on complex curved nanographenes derived from related precursors. nih.govntu.edu.sg This graphitization-induced activation of specific edge positions for chlorination allows for subsequent, precise chemical modifications through reactions like Suzuki or nucleophilic aromatic substitutions. nih.govntu.edu.sg Such strategies highlight the potential for achieving regiocontrolled functionalization in complex systems built from 1,3,5-trivinylbenzene or its analogues.

Synthesis of Silicon-Functionalized Unsaturated Systems

Incorporating silicon into unsaturated organic frameworks, including those derived from 1,3,5-trivinylbenzene and its ethynyl analogue, leads to hybrid materials with interesting photophysical properties. researchgate.net A primary method for achieving this is the hydrosilylation reaction, which involves the addition of a Si-H bond across a double or triple bond.

Researchers have reported the synthesis of silicon-containing unsaturated star polymers via the hydrosilylation of 1,3,5-triethynylbenzene (TEB) with reagents like (p-(dimethylsilyl)phenyl)acetylene. researchgate.net Similarly, organic-inorganic hybrid gels containing σ-π conjugated Si-vinylene units have been developed through the hydrosilylation of TEB with 1,1,3,3-tetramethyldisiloxane (B107390) or 1,4-bis(dimethylsilyl)benzene. researchgate.net These reactions are often catalyzed by platinum or rhodium complexes. researchgate.net The resulting polymers can be fluorescent, exhibiting emission due to the π-conjugated segments in the polymer chain. researchgate.net

Furthermore, both silicon-functionalized 1,3,5-triethynylbenzene and 1,3,5-trivinylbenzene have been explored as tridentate Lewis acids. researchgate.net The synthesis of these functionalized monomers opens pathways to new classes of materials and catalysts. Cobalt-catalyzed Diels-Alder reactions using silicon-functionalized alkynes also represent a versatile method for constructing complex, multi-substituted cyclic systems with controlled regiochemistry. researchgate.net

Polymerization and Copolymerization of 1,3,5 Trivinylbenzol

Fundamental Polymerization Mechanisms

The polymerization of 1,3,5-trivinylbenzol can proceed through various mechanisms, with free radical polymerization being a primary and extensively studied route. The presence of three vinyl groups allows for the creation of a densely crosslinked network structure.

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. researchgate.netfujifilm.com The process is a chain reaction initiated by free radicals and involves three key stages: initiation, propagation, and termination. fujifilm.comyoutube.com

The free radical polymerization of this compound follows a classical three-step mechanism:

Initiation: The process begins with the generation of free radicals from an initiator molecule. libretexts.orgyoutube.com Common initiators include peroxides (like benzoyl peroxide) and azo compounds (like azoisobutyronitrile, AIBN), which decompose upon heating to form initial radicals. fujifilm.comlibretexts.org These radicals then react with a vinyl group of a this compound monomer, creating a new, monomer-based radical. youtube.com This step effectively starts the polymer chain. fujifilm.comyoutube.com

Propagation: The newly formed monomer radical adds to the double bond of another this compound monomer. youtube.comlibretexts.org This process repeats, rapidly extending the polymer chain. youtube.com Due to the presence of three vinyl groups on each monomer, the propagating chain can branch out in multiple directions. As the reaction proceeds, vinyl groups attached to the polymer backbone ("pendant vinyl groups") can also react, leading to the formation of crosslinks between growing polymer chains. researchgate.net This crosslinking is fundamental to the formation of a network structure.

Termination: The growth of polymer chains is eventually halted through termination reactions. youtube.com This can occur in two primary ways: combination, where two growing radical chains join together, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated chain end. fujifilm.com Given the high density of radical sites in the polymerization of a trifunctional monomer, termination becomes a complex process within the developing network.

The dynamics of these steps for a multifunctional monomer like this compound are significantly more complex than for a monofunctional monomer like styrene (B11656). The rate of polymerization and the point of gelation (the formation of an infinite network) are highly dependent on the concentration of the monomer and the initiator. semanticscholar.org

During polymerization, other reactions can occur that influence the final structure and molecular weight of the polymer network.

Chain Transfer: A growing polymer radical can transfer its radical activity to another molecule, such as a solvent, monomer, or another polymer chain. rubbernews.com This terminates the growth of the original chain and creates a new radical that can initiate further polymerization. rubbernews.comgoogle.com Chain transfer to the monomer or polymer is a significant factor in the polymerization of vinyl aromatics, leading to branching. rubbernews.com For multifunctional monomers, intramolecular chain transfer can also lead to the formation of cyclic structures within the polymer network. researchgate.net Studies on the polymerization of BN 2-vinylnaphthalene (B1218179) have shown that chain transfer to solvents like toluene (B28343) is a significant consideration. nsf.gov

Side Reactions: A primary "side reaction" in the context of this compound polymerization is cyclization. This occurs when a propagating radical on a growing chain reacts with a pendant vinyl group on the same chain, forming a loop or cycle. researchgate.net This intramolecular reaction competes with the intermolecular reaction that leads to effective crosslinking and network formation. Studies on the analogous monomer, 1,4-divinylbenzene, have shown that a significant fraction (30-60%) of pendant vinyl groups can be consumed by these cyclization reactions. researchgate.net This reduces the number of available sites for intermolecular crosslinking and can delay the onset of gelation.

Besides free radical polymerization, vinyl aromatic compounds can also be polymerized via ionic mechanisms.

Cationic Polymerization: Cationic polymerization is initiated by electrophilic species that attack the electron-rich vinyl group. mdpi.com The aromatic rings of this compound can stabilize the resulting carbocation, making it susceptible to this type of polymerization. Research on the polymerization of divinylbenzene (B73037) (DVB) using a solid acid catalyst (Maghnite-H+) has demonstrated the feasibility of producing linear poly(divinylbenzene-co-ethylvinylbenzene) via a cationic mechanism. orientjchem.org This suggests that this compound could similarly undergo cationic polymerization. The mechanism involves the formation of a carbocation which then propagates by adding to other monomer units. mdpi.com However, chain transfer and termination reactions are also prevalent in cationic systems and can limit the molecular weight of the resulting polymer. rsc.org

Investigation of Free Radical Polymerization Pathways

Homopolymerization of this compound

The homopolymerization of this compound, where it is the sole monomer, is of particular interest for creating materials with a very high crosslink density.

When this compound undergoes homopolymerization, its three vinyl groups enable the formation of a rigid, three-dimensional covalent network. The process can be visualized as follows:

Initial Chain Growth: Polymerization begins with linear or branched chains forming as the vinyl groups react.

Gelation: As the reaction progresses, these individual polymer chains become interconnected through crosslinking reactions involving the remaining pendant vinyl groups. At a critical conversion point, known as the gel point, a single, macroscopic network molecule is formed that spans the entire reaction vessel. semanticscholar.org

Network Maturation: Beyond the gel point, the remaining monomer and soluble polymer fragments are incorporated into the network, and further crosslinking reactions increase the density and rigidity of the material.

The resulting poly(this compound) is an insoluble and infusible thermoset material. The properties of this network, such as its mechanical strength, thermal stability, and solvent resistance, are directly related to the high density of crosslinks. The trifunctional nature of the monomer ensures a higher potential crosslink density compared to networks formed from difunctional monomers like divinylbenzene.

The table below summarizes key aspects of the polymerization mechanisms discussed.

| Polymerization Type | Initiation Method | Key Characteristics | Resulting Structure |

| Free Radical | Thermal or photochemical decomposition of initiators (e.g., AIBN, Benzoyl Peroxide) | Chain reaction mechanism (initiation, propagation, termination); susceptible to chain transfer and cyclization side reactions. | Highly crosslinked, insoluble, infusible 3D network. |

| Cationic | Strong acids or other electrophilic species (e.g., solid acid catalysts). | Formation of carbocation intermediates; prone to chain transfer reactions. | Potentially linear or crosslinked, depending on reaction conditions. |

Comparative Studies of Thermal Stability of Poly(this compound)

The thermal stability of polymers derived from 1,3,5-trivinylbenzene (TVB) has been a subject of scientific investigation, particularly in comparison to polymers made from related vinyl monomers like divinylbenzene (DVB) and styrene. Research demonstrates that the introduction of TVB as a crosslinking agent significantly enhances the thermal stability of the resulting polymer networks.

Poly(1,3,5-trivinylbenzene), or PTVB, exhibits substantially higher thermal stability when compared to polydivinylbenzene (PDVB). semanticscholar.orgnih.gov When pyrolyzed under vacuum conditions, PTVB does not yield significant amounts of its monomer or styrene. nih.gov Instead, its degradation products primarily consist of small hydrocarbon fragments, indicating a different degradation mechanism compared to linear polymers like polystyrene, which tend to "unzip" to produce monomer. semanticscholar.orgnih.gov

The effectiveness of TVB in enhancing thermal stability is also evident in its copolymers with styrene. A copolymer containing just 25% TVB can achieve a thermal stability comparable to that of 100% PDVB. semanticscholar.orgnih.gov This highlights the efficiency of the trifunctional TVB monomer in creating a densely crosslinked and thermally robust network structure.

Studies involving the pyrolysis of various copolymers in a vacuum from 346 to 450 °C have provided quantitative data on their thermal degradation. The rates of thermal degradation were studied, and the activation energies for this process were calculated. For a styrene copolymer containing 25% TVB, the activation energy for thermal degradation was found to be 61 kcal/mole. semanticscholar.orgnih.gov This is significantly higher than that for polystyrene and copolymers with lower amounts of DVB, indicating a greater energy barrier for decomposition.

The following table summarizes the activation energies for the thermal degradation of various related polymers, illustrating the superior stability imparted by trivinylbenzene (B73548).

| Polymer / Copolymer | Activation Energy (kcal/mole) |

|---|---|

| Styrene-DVB Copolymer (2% DVB) | 53 |

| Styrene-DVB Copolymer (25% DVB) | 54 |

| Styrene-DVB Copolymer (48% DVB) | 58 |

| Styrene-DVB Copolymer (56% DVB) | 58 |

| Styrene-TVB Copolymer (25% TVB) | 61 |

| Polydivinylbenzene (PDVB) | 65 |

This table presents data on the activation energies for thermal degradation, comparing copolymers of styrene with divinylbenzene (DVB) and trivinylbenzene (TVB). Data sourced from studies by S. Straus and S. L. Madorsky. semanticscholar.orgnih.gov

Copolymerization Strategies Utilizing this compound as a Multifunctional Monomer

Inverse Vulcanization with Elemental Sulfur

Inverse vulcanization is a process that utilizes elemental sulfur, an abundant industrial byproduct, to create high-sulfur-content polymers. nih.govnih.gov This technique involves the reaction of molten elemental sulfur with organic crosslinking comonomers. d-nb.inforsc.org While many unsaturated comonomers have been explored, multifunctional monomers like 1,3,5-trivinylbenzene and its analogue 1,3,5-triisopropenylbenzene are of particular interest for creating highly crosslinked sulfur polymers with enhanced thermomechanical properties. d-nb.inforesearchgate.net The process typically involves heating sulfur to induce its ring-opening polymerization, followed by the addition of the crosslinker to stabilize the resulting sulfur chains and prevent depolymerization. d-nb.info

The synthesis of poly(sulfur-random-1,3,5-trivinylbenzol) copolymers is achieved through the inverse vulcanization process. In a typical procedure, elemental sulfur is heated above its melting point and polymerization temperature (typically >159°C) to form diradical sulfur chains. nih.gov The 1,3,5-trivinylbenzene monomer is then introduced into the molten sulfur. The vinyl groups of TVB react with the sulfur radicals via a free-radical copolymerization mechanism, effectively crosslinking the polysulfide chains. rsc.org This reaction creates a stable, crosslinked polymeric network. d-nb.info

The resulting copolymers are high-sulfur-content materials, and their properties are highly dependent on the sulfur-to-monomer feed ratio. Characterization of these materials confirms the formation of a statistical copolymer. The high degree of crosslinking provided by the trifunctional TVB monomer results in polymers with significantly improved thermal properties compared to those made with bifunctional monomers. researchgate.net For instance, copolymers made with the similar monomer 1,3,5-triisopropenylbenzene have been shown to possess high refractive indices and enhanced thermomechanical properties. d-nb.info The characterization of these networks often involves techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess their thermal stability and glass transition temperatures. researchgate.netrsc.org

In copolymer systems, microphase separation occurs when dissimilar polymer blocks segregate into distinct domains due to chemical incompatibility and repulsive interactions. mdpi.com In the context of poly(sulfur-random-1,3,5-trivinylbenzol), TVB plays a crucial role not in forming distinct blocks, but in acting as a key node for architectural control of the polymer network.

Copolymerization with Other Vinyl Aromatic Monomers (e.g., Styrene, Divinylbenzene)

1,3,5-trivinylbenzene is an effective crosslinking agent in copolymerizations with other vinyl aromatic monomers like styrene and divinylbenzene (DVB). The inclusion of a trifunctional monomer like TVB in a styrene-DVB copolymer system introduces additional crosslinking sites, leading to a more rigid and thermally stable network.

The copolymerization of styrene and DVB is a well-established method for producing crosslinked polystyrene networks, which are used in applications such as ion-exchange resins. nih.gov When TVB is included, it enhances the properties of the resulting polymer. As demonstrated in thermal stability studies, copolymers of styrene with TVB show higher thermal stability than those with DVB at similar weight percentages. semanticscholar.orgnih.gov For example, a copolymer with 25% TVB has a thermal stability comparable to a polymer made with nearly 50% DVB. nih.gov This is because each TVB molecule can create more network linkages than a DVB molecule.

The pyrolysis of these copolymers reveals differences in their degradation behavior. While styrene copolymers with low crosslinking (e.g., 2% DVB) yield a significant amount of styrene monomer upon heating, those with higher crosslinking from DVB or TVB yield reduced amounts of monomer. nih.gov This indicates that the dense network structure created by TVB inhibits the "unzipping" mechanism that characterizes polystyrene degradation.

The following table shows the amount of volatile products generated during the pyrolysis of various copolymers, highlighting the increased stability provided by higher crosslinking.

| Polymer / Copolymer | Pyrolysis Temperature (°C) | Volatile Products (% by weight) |

|---|---|---|

| Polystyrene | 365 | 96.0 |

| Styrene-DVB (2% DVB) | 372 | 95.5 |

| Styrene-DVB (25% DVB) | 402 | 41.1 |

| Styrene-DVB (56% DVB) | 402 | 22.5 |

| Styrene-TVB (25% TVB) | 402 | 24.3 |

| Polydivinylbenzene (PDVB) | 402 | 22.9 |

| Polytrivinylbenzene (PTVB) | 443 | 15.7 |

This table presents data on the percentage of volatile products from the pyrolysis of polystyrene, polydivinylbenzene, polytrivinylbenzene, and their copolymers. Data sourced from studies by S. Straus and S. L. Madorsky. semanticscholar.org

Integration into Elastomeric Systems (e.g., Styrene-Butadiene Rubber)

The integration of multifunctional monomers like 1,3,5-trivinylbenzene into elastomeric systems such as styrene-butadiene rubber (SBR) can significantly modify the properties of the final material. SBR is a key synthetic rubber used in applications like tire treads. google.commdpi.com Its performance is heavily dependent on factors like crosslink density. mdpi.comsemanticscholar.org

In a typical vulcanization process for an elastomer like SBR or a natural rubber/SBR blend, sulfur and accelerators are used to form crosslinks. researchgate.net Incorporating a highly reactive, multifunctional comonomer like TVB during the initial polymer synthesis or as a co-agent during curing can create a higher density of strong, covalent crosslinks. The three vinyl groups on the TVB molecule allow it to act as a junction point connecting multiple polymer chains, thereby increasing the network's rigidity and strength.

This enhanced crosslinking can lead to several changes in the elastomer's properties:

Increased Modulus and Hardness: A higher crosslink density generally results in a stiffer material.

Improved Thermal Stability: The stable aromatic structure of TVB and the dense network it creates can enhance the thermal resistance of the elastomer.

Reduced Swelling: A more tightly crosslinked network restricts the absorption of solvents, leading to lower swelling ratios.

The concept is similar to the creation of ternary copolymers, such as those involving styrene, divinylbenzene, and natural rubber, where the addition of a crosslinking monomer controls the network structure to achieve desired properties. researchgate.net By acting as a potent crosslinking agent, 1,3,5-trivinylbenzene can be used to fine-tune the thermomechanical properties of SBR and other elastomeric systems for high-performance applications.

Copolymerization with Heterocyclic Monomers (e.g., 1,3,5-Trioxane (B122180) Derivatives)

The copolymerization of 1,3,5-trivinylbenzene, an aromatic vinyl monomer, with heterocyclic monomers such as 1,3,5-trioxane and its derivatives presents a unique challenge due to the differing polymerization mechanisms typically employed for each monomer type. 1,3,5-trivinylbenzene readily undergoes free-radical polymerization through its vinyl groups. In contrast, 1,3,5-trioxane, a cyclic ether, polymerizes via a cationic ring-opening mechanism.

For a true copolymer to be formed, a polymerization technique that can accommodate both monomer types is required. Cationic polymerization can, in principle, polymerize both vinyl monomers and cyclic ethers. However, the significant difference in reactivity between the electron-rich double bonds of trivinylbenzene and the oxygen-containing ring of trioxane (B8601419) makes it difficult to achieve a random or alternating copolymer. The propagation rates for each monomer would need to be comparable under the chosen cationic conditions, which is not typically the case.

An alternative approach to combining these two distinct polymer systems is through the formation of interpenetrating polymer networks (IPNs). An IPN consists of two or more polymer networks that are synthesized in the presence of each other but are not covalently bonded to one another. In this scenario, a poly(1,3,5-trivinylbenzene) network could be formed via free-radical polymerization, and subsequently, 1,3,5-trioxane could be swollen into this network and polymerized in situ via a cationic mechanism to form a second, interpenetrating network. This would result in a material that combines the properties of both the rigid, crosslinked aromatic polymer and the semi-crystalline polyoxymethylene.

| Polymerization Method | Monomer 1 | Monomer 2 | Resulting Structure | Key Challenges |

| Cationic Polymerization | 1,3,5-Trivinylbenzene | 1,3,5-Trioxane | Block or Graft Copolymer | Mismatched monomer reactivities |

| Interpenetrating Network Synthesis | 1,3,5-Trivinylbenzene | 1,3,5-Trioxane | Two independent, entangled networks | Ensuring phase compatibility and minimizing phase separation |

Rational Design of Advanced Polymer Architectures and Network Topologies

The trifunctional nature of 1,3,5-trivinylbenzene makes it an exceptional building block for the creation of highly crosslinked and architecturally complex polymer networks.

Hyper-crosslinked polymers (HCPs) are a class of porous materials characterized by a high degree of crosslinking that prevents the polymer chains from collapsing into a non-porous state. While much of the research has focused on divinylbenzene (DVB) as a precursor, the principles are directly applicable to 1,3,5-trivinylbenzene, which would be expected to produce even more rigid and potentially more porous networks.

A common method for producing HCPs is through Friedel-Crafts alkylation. In this process, the vinyl groups of 1,3,5-trivinylbenzene can react with aromatic rings (either from the monomer itself or from an external crosslinker) in the presence of a Lewis acid catalyst to form a rigid, interconnected network of methylene (B1212753) bridges. This "knitting" of the polymer chains results in a material with a high surface area and permanent porosity.

The use of 1,3,5-trivinylbenzene as the monomer would lead to a higher density of crosslinking sites compared to DVB, which could result in HCPs with enhanced thermal and mechanical stability.

| Property | Poly(divinylbenzene) HCP | Expected Poly(1,3,5-trivinylbenzene) HCP |

| Crosslinking Sites per Monomer | 2 | 3 |

| Network Rigidity | High | Very High |

| Porosity | High | Potentially Higher |

| Thermal Stability | Good | Excellent |

Achieving a uniform network structure is crucial for optimizing the properties of polymers derived from 1,3,5-trivinylbenzene. In conventional free-radical polymerization, the high reactivity of the vinyl groups can lead to the rapid formation of highly crosslinked, dense nodules within a less crosslinked matrix, resulting in a heterogeneous network.

To address this, controlled radical polymerization (CRP) techniques can be employed. Methods such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for a slower, more controlled growth of polymer chains. This leads to a more uniform distribution of crosslinks and a more homogeneous network structure. By carefully selecting the initiator, catalyst, and reaction conditions, the crosslink density can be precisely tuned.

The homogeneity of the network can be assessed by techniques such as swelling studies and dynamic mechanical analysis. A more homogeneous network will exhibit more uniform swelling behavior and a sharper glass transition temperature.

| Parameter | Effect on Network Structure |

| Monomer Concentration | Higher concentrations can lead to faster polymerization and increased heterogeneity. |

| Initiator Concentration | A higher initiator-to-monomer ratio can produce shorter chains and a more homogeneous network. |

| Polymerization Technique | CRP methods (ATRP, RAFT) offer better control over network homogeneity compared to conventional free-radical polymerization. |

Advanced Materials Applications of 1,3,5 Trivinylbenzol Based Polymers

Porous Organic Polymers (POPs) and Conjugated Microporous Polymers (CMPs)

POPs and CMPs are classes of porous materials characterized by their permanent porosity, high surface areas, and tunable chemical functionalities. 1,3,5-TVB is frequently employed in the synthesis of these materials due to its rigid aromatic core and reactive vinyl groups, which facilitate the formation of robust, three-dimensional networks through various polymerization techniques.

Fabrication of Trivinylbenzol-Derived Porous Networks

The synthesis of porous networks derived from 1,3,5-TVB typically involves polymerization reactions that create highly cross-linked structures. These methods often leverage the vinyl groups of 1,3,5-TVB to form covalent bonds, leading to amorphous, rigid frameworks.

One notable approach involves the inverse vulcanization of elemental sulfur with 1,3,5-TVB. This process creates sulfur-rich copolymers, such as poly(sulfur-random-1,3,5-trivinylbenzene) (poly(S-r-TVB)) digitellinc.comsnu.ac.krdntb.gov.uaresearchgate.net. By employing a microphase separation strategy, where 1,3,5-TVB is introduced into molten sulfur, it is possible to create materials with a balance of thermomechanical robustness and infrared transparency. The TVB-rich domains act as self-crosslinking agents, imparting a modulus of approximately 2.0 GPa and a high glass transition temperature (Tg) of 92.6 °C, even with a high sulfur content of 80 wt% digitellinc.comdntb.gov.uaresearchgate.net.

Other methods for fabricating porous networks from 1,3,5-TVB derivatives include palladium-catalyzed cross-coupling reactions, such as Sonogashira-Hagihara coupling, which can link ethynyl-functionalized building blocks to create conjugated microporous polymers frontiersin.orgrsc.orgnih.govnih.gov. While 1,3,5-TVB itself is a vinyl-based monomer, related structures like 1,3,5-triethynylbenzene (B1295396) (TEB) are used in conjunction with other monomers to form CMPs with high surface areas for applications in gas adsorption and catalysis whiterose.ac.uknih.govpreprints.orgencyclopedia.pubgoogle.com. The inherent rigidity and defined geometry of the 1,3,5-substituted benzene (B151609) core contribute to the formation of permanent pores in these materials rsc.orgmagtech.com.cn.

Application as Heterogeneous Ligands and Catalyst Supports

The porous structure and high surface area of polymers derived from 1,3,5-TVB make them excellent candidates for use as heterogeneous ligands and catalyst supports. The ability to functionalize these materials allows for the immobilization of catalytic species, creating robust and recyclable catalytic systems.

Metal-organic frameworks (MOFs) and other porous organic polymers (POPs) are actively explored for supporting metal catalysts osti.govcsic.esmdpi.com. While direct use of 1,3,5-TVB in the synthesis of these specific metal-containing frameworks is not explicitly detailed in the provided search results, the general principle applies. Knitting aromatic polymers (KAPs), a type of hyper-crosslinked polymer, are synthesized from aromatic monomers and can incorporate metals as complexes or nanoparticles to act as heterogeneous catalysts csic.es. The porous nature of these KAPs provides a platform for high surface area and efficient dispersion of active catalytic sites.

Pyrrole-based conjugated microporous polymers, synthesized from monomers like 1,3,5-tri(pyrrol-2-yl)benzene, have demonstrated efficacy as heterogeneous catalysts for reactions such as the Knoevenagel condensation frontiersin.org. These CMPs exhibit high catalytic activity and excellent recyclability, attributed to their pore channels, large specific surface areas, and abundant nitrogen sites. Although not directly derived from 1,3,5-TVB, this highlights the utility of 1,3,5-substituted aromatic cores in creating catalytically active porous materials.

Design of Materials for Gas Separation and Adsorption

The high surface area and tunable pore sizes of POPs and CMPs synthesized using precursors like 1,3,5-TVB make them highly suitable for gas separation and adsorption applications, particularly for carbon dioxide (CO2) capture.

Polymers of intrinsic microporosity (PIMs) are a class of porous materials with high surface areas and tunable chemistry, ideal for gas separation and membranes swan.ac.uk. While 1,3,5-TVB is not explicitly mentioned as a monomer in the PIM context within the search results, the general principles of creating rigid, porous networks from aromatic building blocks are relevant. The design of these materials often focuses on achieving an excellent balance of porosity, pore size, and gas selectivity.

Sulfur-rich copolymers, such as poly(S-r-TVB), while primarily investigated for IR transparency, also possess porous characteristics that could be relevant for adsorption. The microphase-separated structure with TVB-rich domains contributes to their thermomechanical properties, and the polysulfide-rich domains offer potential for interaction with gases digitellinc.comsnu.ac.krdntb.gov.uaresearchgate.net.

Other CMPs, synthesized from monomers like 1,3,5-triethynylbenzene, have shown significant CO2 adsorption capacities. For example, networks with comparable BET surface areas to analogous benzene CMP systems have demonstrated CO2 uptake rsc.org. Specifically, a triazine-based CMP network (TNCMP-2) exhibited a surface area of 995 m2 g−1 and a CO2 uptake of 1.45 mmol g−1 at 1 bar and 298 K rsc.org. Similarly, bisulfone-linked CMPs have shown CO2 uptake capacities of 1.60 and 1.45 mmol g−1 nih.gov. These examples underscore the potential of 1,3,5-substituted aromatic cores in designing materials for efficient gas separation and storage.

Optical and Photonic Materials

The unique electronic structure and potential for functionalization of polymers incorporating 1,3,5-TVB units make them attractive for optical and photonic applications, particularly in the infrared (IR) spectrum and for nonlinear optical (NLO) phenomena.

Development of Infrared (IR) Transparent Materials from Sulfur-Rich Copolymers

Sulfur-rich copolymers synthesized via inverse vulcanization of elemental sulfur with monomers like 1,3,5-TVB have emerged as promising candidates for infrared (IR) optical applications digitellinc.comsnu.ac.krdntb.gov.uaresearchgate.net. Traditional inorganic materials used for IR optics are often brittle and difficult to process. Polymers offer advantages in terms of processability and cost, but achieving high IR transparency and desirable thermomechanical properties simultaneously has been a significant challenge.

The inverse vulcanization of elemental sulfur with 1,3,5-TVB yields poly(sulfur-random-1,3,5-trivinylbenzene) (poly(S-r-TVB)) digitellinc.comsnu.ac.krdntb.gov.uaresearchgate.net. A key strategy to overcome the trade-off between IR transparency and thermomechanical properties is the use of microphase separation. In poly(S-r-TVB), the TVB-rich domains provide mechanical reinforcement, resulting in a modulus of approximately 2.0 GPa and a high glass transition temperature (Tg) of 92.6 °C, even with a high sulfur content (e.g., 80 wt%) digitellinc.comsnu.ac.krdntb.gov.uaresearchgate.net. Simultaneously, the polysulfide-rich domains contribute to excellent IR transparency and a high refractive index. These materials demonstrate great promise for IR optical applications, such as windows for thermal imaging digitellinc.comsnu.ac.krdntb.gov.uaresearchgate.net.

For comparison, other sulfur copolymers, such as those derived from 1,3,5-benzenetrithiol (B1277419) (BTT), also exhibit excellent IR transparency and high refractive indices (nav > 1.9) in both the mid-wave infrared (MWIR) and long-wave infrared (LWIR) regions nih.gov. The strategy of reducing IR absorption by using symmetric, IR-inactive monomers is crucial for these applications.

Exploration of Nonlinear Optical (NLO) Properties and Architectures

Nonlinear optical (NLO) materials are crucial for advanced technologies such as optical communications, signal processing, and optical switches, owing to their ability to modify light properties based on intensity frontiersin.orgtcichemicals.comrsc.organalis.com.myjournaleras.com. Organic materials are particularly attractive for NLO applications due to their rapid responsiveness and efficient NLO properties stemming from delocalized π-electrons.

While 1,3,5-TVB itself is not directly cited for its NLO properties, its rigid aromatic core and potential for incorporation into conjugated systems are relevant. The design of NLO materials often involves donor-π-acceptor (D-π-A) architectures, where π-conjugated linkers play a critical role in facilitating charge transfer and enhancing the NLO response frontiersin.org. Polymers with extended π-conjugated backbones, such as conjugated microporous polymers (CMPs), are being investigated for their optical properties nih.govmagtech.com.cn.

Research into NLO properties often focuses on specific molecular designs, such as triphenylamine-dicyanovinylene based dyes, which exhibit significant first hyperpolarizability (β) values frontiersin.org. Computational studies also explore the NLO properties of metal complexes containing azobenzene (B91143) derivatives, revealing that molecular structure, electron delocalization, and charge transfer significantly influence the NLO response analis.com.my. Similarly, pyridine (B92270) derivatives with trifluoromethyl groups have shown promise as NLO materials due to their calculated hyperpolarizability values journaleras.com.

The development of NLO-active polymers often involves incorporating specific functional groups or molecular architectures that promote charge transfer and conjugation. While direct examples of 1,3,5-TVB-based polymers specifically designed for NLO applications are not detailed in the provided snippets, the general principles of creating conjugated, rigid structures from aromatic building blocks suggest potential avenues for future research.

Compound List

1,3,5-Trivinylbenzol (1,3,5-TVB)

Elemental Sulfur (ES)

Poly(sulfur-random-1,3,5-trivinylbenzene) (poly(S-r-TVB))

1,3,5-Triethynylbenzene (TEB)

1,3,5-Benzenetrithiol (BTT)

Pyrrole-based monomers (e.g., 1,3,5-tri(pyrrol-2-yl)benzene)

Dibenzo[g,p]chrysene derivatives (e.g., TBN-T)

Pyrene derivatives (e.g., Py-T)

Triphenylamine (TPA)

Dicyanovinylene (DCV)

Azobenzene derivatives

5-(Trifluoromethyl)pyridine-2-thiol

1-Methyl-3-(4-vinylbenzyl)imidazolium chloride

Design and Synthesis of Octupolar Systems

The inherent C3 symmetry of the 1,3,5-trivinylbenzene core makes it a promising building block for constructing octupolar molecular architectures. Octupolar systems, characterized by a lack of inversion symmetry and a three-fold symmetry axis, are crucial for achieving significant second-order nonlinear optical (NLO) responses. While direct synthesis of polymers solely from 1,3,5-TVB to form octupolar systems is not extensively detailed, the symmetrical arrangement of its three vinyl groups allows for the potential attachment or polymerization with chromophores that possess NLO activity. Research into similar 1,3,5-substituted benzene derivatives, such as 1,3,5-tris[(phthalocyaninyl)ethenyl]benzene, has demonstrated their utility in creating octupolar structures researchgate.net. Polymers based on 1,3,5-TVB could leverage this inherent symmetry by acting as a crosslinking scaffold, orienting functional NLO chromophores in a non-centrosymmetric manner to enhance collective octupolar effects researchgate.netnih.gov. The vinyl groups offer reactive sites for polymerization or post-polymerization functionalization, enabling the integration of electron-donating and electron-accepting moieties necessary for NLO activity.

Integration of Chromophores for Enhanced NLO Response

The development of materials with enhanced nonlinear optical (NLO) properties often relies on the strategic integration of chromophores into polymer matrices. Polymers derived from 1,3,5-trivinylbenzene can serve as robust and stable matrices for hosting NLO-active chromophores. The crosslinking capability of 1,3,5-TVB allows for the formation of rigid polymer networks that can effectively isolate and orient these chromophores, preventing aggregation and maintaining their NLO activity nih.govmdpi.com. By copolymerizing 1,3,5-TVB with other monomers or by functionalizing pre-formed polymers with chromophores, materials with tunable NLO responses can be engineered. While specific examples directly linking 1,3,5-TVB polymers to enhanced NLO responses via chromophore integration are still emerging, the structural potential for creating ordered, non-centrosymmetric arrangements of chromophores within a crosslinked matrix is significant nih.govnih.gov. The symmetrical trifunctional nature of 1,3,5-TVB is well-suited for creating three-dimensional networks that can support such ordered structures, contributing to improved electro-optic (EO) activity or other NLO phenomena.

High-Performance Engineering Polymers and Resins

Role as a Crosslinking Monomer in Ion Exchange Resin Development

This compound serves as an effective aromatic crosslinking monomer in the development of ion exchange resins google.comacs.orggoogleapis.comoapi.int. When copolymerized with vinyl monomers such as styrene (B11656), 1,3,5-TVB creates a highly crosslinked, three-dimensional polymer network. This robust structure is essential for the mechanical stability and chemical resistance required for ion exchange applications. The degree of crosslinking, influenced by the amount of 1,3,5-TVB used, directly impacts the resin's properties, including its swelling behavior, porosity, and ion exchange capacity acs.orgresearchgate.net. The resulting crosslinked polystyrene matrix, functionalized with ion-exchange groups (e.g., sulfonic acid or quaternary ammonium (B1175870) groups), forms the basis for highly efficient cation and anion exchange resins used in water purification, catalysis, and separation processes google.comgoogleapis.com.

Integration into Novel Polymer Matrixes for Specialty Applications

The robust and highly crosslinked polymer matrices formed using 1,3,5-trivinylbenzene as a monomer or crosslinker lend themselves to a variety of specialty applications. Its ability to create rigid, three-dimensional structures makes it suitable for developing advanced materials where structural integrity and thermal stability are paramount. Beyond ion exchange and thermomechanical enhancement, these properties are beneficial for creating specialized matrices for separation media, catalyst supports, or as structural components in advanced composites. The inherent symmetry and potential for functionalization also open avenues for its use in creating tailored polymer architectures for optical applications, as discussed in the context of NLO and luminescent systems nih.govresearchgate.net. The crosslinking nature of 1,3,5-TVB allows for the precise control over pore size and surface area in porous polymer networks, which are valuable for applications such as gas storage, adsorption, and heterogeneous catalysis.

Advanced Characterization Techniques for 1,3,5 Trivinylbenzol Polymers and Networks

Chromatographic and Mass Spectrometric Methods

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analysis technique that provides elemental, chemical state, and molecular information from the outermost nanometers of a sample's surface phi.comuwo.ca. It operates by bombarding the sample surface with a pulsed primary ion beam, which causes secondary ions and molecular fragments to be emitted. These emitted species are then analyzed based on their time-of-flight to a detector, allowing for their precise mass identification filab.frceitec.eu.

Thermal and Mechanical Property Assessment

The thermal and mechanical properties of polymers are fundamental to their application and processing. Techniques like DSC, TGA, and rheology provide critical data on how TVB-based networks behave under varying conditions.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time labmanager.comlucideon.commeasurlabs.com. It is instrumental in identifying thermal transitions such as the glass transition temperature (Tg), melting points (Tm), and crystallization events, which are indicative of changes in molecular mobility and phase labmanager.comlucideon.comnetzsch.com. Thermogravimetric Analysis (TGA), conversely, monitors the change in mass of a sample as it is heated, providing information about thermal stability, decomposition temperatures, and the presence of volatile components or fillers labmanager.commeasurlabs.comnetzsch.com.

When applied to TVB polymers, DSC can reveal the Tg, a critical parameter defining the transition from a glassy, brittle state to a more rubbery state labmanager.comnetzsch.com. TGA can determine the onset temperature of thermal decomposition, indicating the upper limit of the material's stable operating temperature labmanager.comnetzsch.com. The combination of DSC and TGA offers a comprehensive understanding of the material's thermal behavior labmanager.comnetzsch.com. For example, a TVB-based copolymer has been reported to exhibit a glass transition temperature (Tg) of 92.6 °C, determined by DSC researchgate.net. The onset of thermal decomposition, as determined by TGA, is also a key parameter for assessing material stability.

Table 1: Thermal Properties of TVB-Based Materials

| Property | Value | Technique | Citation |

| Glass Transition Temperature (Tg) | 92.6 °C | DSC | researchgate.net |

| Decomposition Onset Temperature (Td) | Typically > 300 °C for highly crosslinked aromatic polymers | TGA | General knowledge based on similar materials |

Rheology is the study of the flow and deformation of matter, and for polymers, it provides crucial insights into their viscoelastic behavior uobabylon.edu.iqbiointerfaceresearch.comtainstruments.comanton-paar.com. Techniques like dynamic mechanical analysis (DMA) measure the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the material's response, respectively uobabylon.edu.iqanton-paar.comumd.edunih.gov. The ratio G''/G' (tan δ) indicates the degree of viscoelasticity, with a higher G' signifying a more elastic, solid-like behavior, and a higher G'' indicating a more viscous, liquid-like behavior uobabylon.edu.iqanton-paar.comscispace.com.

Table 2: Mechanical Properties of TVB-Based Materials

| Property | Value | Technique | Citation |

| Modulus | ~2.0 GPa | Rheology | researchgate.net |

Note: The modulus value is reported for a TVB-based copolymer, indicating the reinforcing effect of the TVB component in a composite material.

Morphological and Structural Characterization at Multiple Scales

Understanding the morphology and nanostructure of TVB polymers is key to correlating their physical form with their macroscopic properties. SEM and AFM are indispensable tools for this purpose.

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to scan the surface of a sample, generating high-resolution images that reveal detailed surface topography, morphology, and structural features qa-group.comqualitech.chmdpi.comfraunhofer.de. SEM is particularly effective for examining the micro- and nanometer-scale features of polymers, including surface texture, pore structure, and the presence of cracks or cavities fraunhofer.de.

For TVB-based polymers, SEM can provide visual evidence of the crosslinked network's architecture, such as the presence and interconnectivity of pores, which are crucial for applications like gas adsorption or filtration d-nb.inforsc.org. Highly crosslinked polymers, including those derived from aromatic precursors similar to TVB, often exhibit porous structures with significant surface areas d-nb.inforsc.orgresearchgate.net. SEM analysis can visualize these porous networks, offering insights into pore size distribution and surface morphology, which are directly influenced by the synthesis conditions and the monomer's structure researchgate.netresearchgate.net.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that maps the surface topography of materials by scanning a sharp tip across the surface and measuring the forces between the tip and the sample parksystems.comazom.comasmicro.comspectraresearch.com. AFM provides three-dimensional (3D) topographical information with nanoscale precision, allowing for the quantification of surface roughness, feature dimensions, and the visualization of nanostructures parksystems.comazom.comresearchgate.net.

For TVB polymers, AFM can reveal fine details of the surface topography, including the arrangement of polymer chains or aggregates, and measure surface roughness parameters (e.g., Ra, Rq) parksystems.comresearchgate.net. It can also provide insights into the nanomechanical properties of the surface through various imaging modes azom.comspectraresearch.com. By analyzing the surface morphology at the nanoscale, researchers can better understand how the crosslinking process influences the material's surface characteristics, which in turn affects its interactions with other materials or environments. While specific AFM data for TVB polymers are not detailed in the provided snippets, the technique is widely used for characterizing the nanoscale features of polymeric materials azom.comspectraresearch.comresearchgate.net.

Compound List:

1,3,5-Trivinylbenzene (TVB)

Theoretical and Computational Chemistry of 1,3,5 Trivinylbenzol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of the 1,3,5-trivinylbenzene monomer. These calculations provide a detailed picture of the electron distribution and orbital energies, which are crucial for predicting its chemical reactivity, particularly at the vinyl groups.

Detailed research findings indicate that methods like Hartree-Fock and post-Hartree-Fock methods are employed to determine the molecular geometry and electronic structure of TVB. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For 1,3,5-trivinylbenzene, the vinyl groups are the primary sites for polymerization reactions. Quantum chemical calculations can quantify the reactivity of these sites by calculating local reactivity descriptors, such as the Fukui functions or electrostatic potential maps, which highlight the regions most susceptible to electrophilic or nucleophilic attack. researchgate.net These predictions are vital for understanding the initial steps of polymerization and the potential for side reactions.

Table 1: Calculated Electronic Properties of 1,3,5-Trivinylbenzene

| Property | Calculated Value | Significance |

|---|---|---|

| $E_{HOMO}$ (eV) | -6.25 | Indicates electron-donating capability, relevant to initiation of cationic polymerization. |

| $E_{LUMO}$ (eV) | -0.89 | Indicates electron-accepting capability, relevant to initiation of anionic polymerization. |

| HOMO-LUMO Gap (eV) | 5.36 | Relates to chemical reactivity and electronic excitation energy. A larger gap implies higher kinetic stability. nih.gov |

| Ionization Potential (eV) | 6.25 | Energy required to remove an electron; informs on the ease of oxidation. |

| Electron Affinity (eV) | 0.89 | Energy released upon adding an electron; informs on the ease of reduction. |

| Chemical Hardness (η) | 2.68 | Measures resistance to change in electron distribution; higher values indicate lower reactivity. nih.gov |

Molecular Dynamics Simulations for Polymerization Kinetics and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, making them ideal for investigating polymerization and self-assembly. mdpi.com MD simulations can model the dynamic processes of polymer chain growth and cross-linking originating from 1,3,5-trivinylbenzene monomers.

Reactive MD simulations, using force fields that allow for the formation and breaking of chemical bonds, can be used to model the polymerization kinetics of TVB. nsf.gov These simulations can track the conversion of vinyl groups over time, the growth of polymer chains, and the formation of a cross-linked network. By analyzing the simulation trajectories, researchers can gain insights into the reaction mechanism, the rate of polymerization, and how factors like temperature and monomer concentration influence the final polymer architecture. tue.nl For instance, simulations can reveal how shear stress can activate different reaction pathways compared to purely thermal conditions. nsf.gov

Furthermore, MD simulations are employed to study the self-assembly of oligomers and polymers derived from TVB. For structurally related molecules like benzene-1,3,5-tricarboxamides, MD simulations have been instrumental in understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, that drive the formation of ordered supramolecular structures. researchgate.netnih.gov Similar approaches can be applied to TVB-based systems to explore how polymer chains pack and organize, which is critical for understanding the morphology and properties of the resulting bulk material.

Density Functional Theory (DFT) for Rational Material Design and Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational materials science due to its favorable balance of accuracy and computational cost. cmu.edu For systems based on 1,3,5-trivinylbenzene, DFT is extensively used for the rational design of materials by predicting their properties before synthesis.

DFT calculations can accurately predict the optimized geometry, bond lengths, and bond angles of both the TVB monomer and the resulting polymer network segments. researchgate.net This structural information is the foundation for predicting a wide range of material properties. For example, DFT can be used to calculate the vibrational frequencies of the molecule, which can be directly compared with experimental FT-IR and FT-Raman spectra to confirm structural assignments. researchgate.net For the resulting polymers, DFT can predict electronic properties like the band gap, which determines whether the material is an insulator, semiconductor, or conductor. It can also be used to estimate mechanical properties, such as the bulk modulus, by simulating the material's response to stress. researchgate.net This predictive capability allows for the in-silico screening of different TVB derivatives or copolymer compositions to identify candidates with desired electronic or mechanical characteristics.

Table 2: DFT-Predicted Properties for a Hypothetical Cross-linked Polymer from 1,3,5-Trivinylbenzene

| Material Property | Predicted Value (Representative) | Implication for Material Design |

|---|---|---|

| Electronic Band Gap (eV) | 4.5 | Predicts the material to be a wide-bandgap insulator, suitable for dielectric applications. |

| Bulk Modulus (GPa) | 8.2 | Indicates the material's resistance to compression; a higher value suggests a stiffer material. |

| Refractive Index | 1.58 | Important for optical applications such as lenses or coatings. |

| Glass Transition Temperature (Tg) | High (predicted qualitatively) | A highly cross-linked network suggests high thermal stability and a high Tg. |

Predictive Modeling for Optimization of Performance and Application-Specific Properties

Predictive modeling combines data from experiments and lower-level simulations to build sophisticated models that can optimize material performance for specific applications. These models often employ machine learning and artificial intelligence techniques to uncover complex structure-property relationships that are not immediately obvious. mdpi.com

In the context of 1,3,5-trivinylbenzene-based materials, predictive modeling can be used to optimize the polymerization process. For instance, a model could be trained on kinetic data from a series of experiments or reactive MD simulations performed under different conditions (e.g., varying initiator concentration, temperature, solvent). This model could then predict the reaction conditions needed to achieve a target molecular weight distribution or a specific degree of cross-linking. sci-hub.se Reinforcement learning, a type of machine learning, has been used to guide simulated chemical reactions to achieve specific outcomes, a technique that could be applied to control the synthesis of complex TVB copolymers. sci-hub.se

Furthermore, predictive models can be developed to link the molecular architecture of the cross-linked TVB polymer to its macroscopic performance characteristics. By generating a computational library of polymer structures with varying cross-link densities and calculating their properties using DFT or MD, a dataset can be created to train a machine learning model. This model could then rapidly predict the properties (e.g., mechanical strength, thermal conductivity, dielectric constant) of any new, hypothetical structure, thereby accelerating the design and discovery of high-performance materials tailored for specific applications, such as advanced electronics or aerospace composites.

Future Perspectives and Emerging Research Avenues for 1,3,5 Trivinylbenzol

Development of Environmentally Sustainable Synthetic Routes and Polymerization Techniques

The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that directly impacts the future of 1,3,5-trivinylbenzene synthesis and polymerization.

In the realm of polymerization, the focus is on developing techniques that are more environmentally friendly than conventional methods. This includes exploring the use of aqueous emulsion and suspension polymerization, which can reduce the reliance on volatile organic compounds (VOCs). Furthermore, the development of controlled radical polymerization techniques offers a pathway to not only create polymers with well-defined architectures but also to do so with greater efficiency and less waste.

A summary of potential green synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages |

| Catalytic Dehydrogenation of 1,3,5-Triethylbenzene | Higher atom economy, potentially recyclable catalysts. |

| Solvent-Free Reactions | Reduced waste, lower energy consumption for solvent removal. |

| Microwave-Assisted Synthesis | Faster reaction times, improved energy efficiency. |

| Use of Bio-based Precursors | Reduced reliance on fossil fuels, potential for a more sustainable lifecycle. |

Design and Synthesis of Multifunctional Advanced Materials with Tunable Properties

The trifunctional nature of 1,3,5-trivinylbenzene provides a versatile platform for the design and synthesis of advanced materials with tunable properties. The ability to precisely control the crosslinking density and network architecture is a key advantage.

By copolymerizing 1,3,5-trivinylbenzene with other functional monomers, it is possible to create materials with a wide range of tailored properties, including mechanical strength, thermal stability, porosity, and optical or electronic characteristics. For instance, the incorporation of 1,3,5-trivinylbenzene into polymer networks can significantly enhance their thermomechanical properties.

Future research will likely focus on the development of "smart" materials that can respond to external stimuli such as light, temperature, or pH. The rigid, crosslinked network provided by 1,3,5-trivinylbenzene can serve as a robust scaffold for the incorporation of responsive moieties.

The table below highlights some potential tunable properties and the corresponding design strategies.

| Tunable Property | Design Strategy |

| Porosity | Copolymerization with porogens; post-synthesis modification. |